molecular formula C18H19Cl2N3O3S2 B215191 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

Cat. No. B215191
M. Wt: 460.4 g/mol
InChI Key: QYSWUQLZOUAFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2017 by a team of researchers from Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The compound has been found to inhibit the growth of cancer cells by targeting a specific protein, which makes it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves inhibition of a protein called Tankyrase 1 (TNKS1). TNKS1 is involved in the regulation of a cellular process called Wnt signaling, which is often dysregulated in cancer cells. Inhibition of TNKS1 by 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 leads to the stabilization of a protein called Axin, which in turn leads to the inhibition of Wnt signaling. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
Compound 1 has been found to have a selective inhibitory effect on TNKS1, with little or no effect on other related proteins. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 is its selectivity for TNKS1, which makes it a promising candidate for cancer therapy. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also shown good pharmacokinetic properties and is well-tolerated in animal studies. However, one of the limitations of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine is its relatively low potency compared to other TNKS1 inhibitors. This may limit its efficacy in vivo and may require higher doses to achieve therapeutic effect.

Future Directions

There are several potential future directions for research on 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. One direction is to optimize the synthesis method to improve the yield and purity of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine. Another direction is to explore the use of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine and its potential for use in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in humans.

Synthesis Methods

The synthesis of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves a multi-step process that starts with the reaction of 3,5-dichloropyridine-4-carbaldehyde with 2-mercaptoethanol to form a thioether intermediate. This intermediate is then reacted with cyclohexylamine and subsequently with chlorosulfonyl isocyanate to form 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The synthesis method has been optimized to yield the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in high purity and yield.

Scientific Research Applications

Compound 1 has been extensively studied for its potential in cancer therapy. In vitro studies have shown that the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies using mouse models have also demonstrated the anti-tumor activity of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to induce apoptosis (cell death) in cancer cells and inhibit the proliferation of cancer cells by targeting a specific protein.

properties

Product Name

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

Molecular Formula

C18H19Cl2N3O3S2

Molecular Weight

460.4 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C18H19Cl2N3O3S2/c19-12-8-13(20)10-15(9-12)27-16-6-7-21-11-17(16)28(25,26)23-18(24)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H2,22,23,24)

InChI Key

QYSWUQLZOUAFOA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.